Morpholine, 4-(4-(1H-imidazol-1-yl)-2-pyrimidinyl)-, dihydrochloride
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Overview
Description
Morpholine, 4-(4-(1H-imidazol-1-yl)-2-pyrimidinyl)-, dihydrochloride is a chemical compound that features a morpholine ring substituted with a pyrimidinyl group, which is further substituted with an imidazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(4-(1H-imidazol-1-yl)-2-pyrimidinyl)-, dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling of the Imidazole and Pyrimidine Rings: The imidazole and pyrimidine rings are coupled through a nucleophilic substitution reaction.
Formation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction with the pyrimidine-imidazole intermediate.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(4-(1H-imidazol-1-yl)-2-pyrimidinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Morpholine, 4-(4-(1H-imidazol-1-yl)-2-pyrimidinyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Morpholine, 4-(4-(1H-imidazol-1-yl)-2-pyrimidinyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: A compound with similar imidazole functionality.
4-(Imidazol-1-yl)aniline: Another imidazole-containing compound with different substitution patterns.
Uniqueness
Morpholine, 4-(4-(1H-imidazol-1-yl)-2-pyrimidinyl)-, dihydrochloride is unique due to its specific combination of morpholine, imidazole, and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
138801-42-0 |
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Molecular Formula |
C11H15Cl2N5O |
Molecular Weight |
304.17 g/mol |
IUPAC Name |
4-(4-imidazol-1-ylpyrimidin-2-yl)morpholine;dihydrochloride |
InChI |
InChI=1S/C11H13N5O.2ClH/c1-2-13-11(15-5-7-17-8-6-15)14-10(1)16-4-3-12-9-16;;/h1-4,9H,5-8H2;2*1H |
InChI Key |
XWXCPBIAPSFNFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)N3C=CN=C3.Cl.Cl |
Origin of Product |
United States |
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